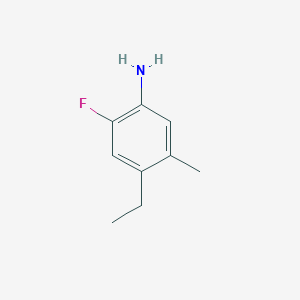

4-Ethyl-2-fluoro-5-methylaniline

Beschreibung

Contextualization of Substituted Anilines as Versatile Synthons

Substituted anilines are a class of organic compounds derived from aniline (B41778), where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. wisdomlib.org These compounds are highly valued as versatile synthons, or synthetic building blocks, in organic synthesis. wisdomlib.orgbloomtechz.com Their utility stems from the reactivity of the amino group and the benzene ring, which allows for a wide range of chemical transformations. bloomtechz.combyjus.com

Anilines can undergo various electrophilic substitution reactions, including halogenation, nitration, and sulfonation. byjus.com The amino group is an activating, electron-donating group, which makes the ortho and para positions on the benzene ring particularly susceptible to electrophilic attack. byjus.com Furthermore, the amino group itself can be modified through reactions like diazotization, acylation, and alkylation, leading to the creation of a diverse array of more complex molecules. bloomtechz.com This reactivity makes substituted anilines crucial starting materials for synthesizing pharmaceuticals, dyes, polymers, and pesticides. wisdomlib.orgbloomtechz.com They are key intermediates in the production of compounds like benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org

Significance of Fluorinated, Alkylated Anilines in Organic Synthesis and Materials Science

The introduction of fluorine atoms and alkyl groups onto the aniline scaffold imparts unique and valuable properties to the resulting molecules. Fluorine is the most electronegative element, and its incorporation into organic compounds can profoundly influence their physical and chemical characteristics. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is very strong, which often leads to enhanced thermal stability and resistance to oxidative degradation. numberanalytics.comacs.org

In materials science, fluorination can alter surface energy, leading to properties like hydrophobicity, and can modify optical and electrical characteristics. numberanalytics.com These attributes are leveraged in the creation of high-performance materials, including fluoropolymers and advanced liquid crystals. numberanalytics.comdigitellinc.com The strategic placement of fluorine can also influence intermolecular interactions, such as hydrogen and halogen bonds, which is a key consideration in crystal engineering and drug design. researchgate.net

Alkylated anilines are also significant as chemical intermediates. The presence of alkyl groups can influence the solubility, reactivity, and steric profile of the molecule. In some applications, they are used as precursors for the synthesis of more complex structures like methylene (B1212753) bisanilines. google.com The combination of fluorine and alkyl substituents on an aniline ring can thus create a molecule with a tailored set of properties, making it a valuable target for synthesis and a building block for advanced materials and specialty chemicals.

Overview of Research Trajectories for 4-Ethyl-2-fluoro-5-methylaniline (B6205735) and Related Structures

Research into 4-Ethyl-2-fluoro-5-methylaniline and its structural relatives is primarily driven by their potential utility as intermediates in organic synthesis. While specific research on 4-Ethyl-2-fluoro-5-methylaniline is not extensively documented in the public domain, its structure suggests it is a compound of interest for creating more complex molecules. The synthesis of related fluorinated and alkylated anilines is an active area of investigation.

For instance, methods for synthesizing compounds like 5-Fluoro-2-methylaniline and 4-Fluoro-2-methylaniline are well-established. chemicalbook.comsigmaaldrich.comchemicalbook.com These syntheses often involve the reduction of a corresponding nitroaromatic compound or palladium-catalyzed amination reactions. chemicalbook.comacs.org The synthesis of N-alkylated fluorinated anilines, such as N-ethyl-2-fluoro-5-methylaniline, is also documented. cymitquimica.com

The general approach to creating substituted anilines often involves a multi-step process that may include nitration, reduction, and protection/deprotection of the amine functionality to achieve the desired substitution pattern. google.comgoogle.com Research in this area focuses on developing efficient, high-yield, and clean synthetic routes to these valuable building blocks. The trajectory for a compound like 4-Ethyl-2-fluoro-5-methylaniline would likely involve its use as a precursor in the synthesis of agrochemicals, pharmaceuticals, or new materials where the specific combination of its functional groups is expected to confer desirable properties.

Academic Research Objectives and Scope for In-depth Exploration of 4-Ethyl-2-fluoro-5-methylaniline

The primary academic research objective concerning 4-Ethyl-2-fluoro-5-methylaniline is to explore its synthetic utility and characterize the properties it imparts to larger molecules. The scope of an in-depth exploration would encompass several key areas:

Development of Novel Synthetic Routes: A major focus would be on establishing efficient and scalable methods for the synthesis of 4-Ethyl-2-fluoro-5-methylaniline itself. This would involve investigating different starting materials and reaction conditions to optimize yield and purity.

Exploration of its Reactivity: A thorough investigation of the compound's reactivity would be crucial. This includes studying how the fluorine, ethyl, and methyl substituents influence the reactivity of the aniline's amino group and aromatic ring in various chemical transformations.

Application as a Synthetic Intermediate: A significant research goal would be to utilize 4-Ethyl-2-fluoro-5-methylaniline as a building block in the synthesis of new, more complex molecules. This could involve incorporating it into potential pharmacologically active compounds, new dyes, or monomers for specialty polymers.

Physicochemical Property Characterization: A comprehensive study of the physical and chemical properties of both 4-Ethyl-2-fluoro-5-methylaniline and the derivatives synthesized from it would be essential. This includes analyzing its spectroscopic data and understanding how its unique substitution pattern influences properties like solubility, stability, and intermolecular interactions.

Data Tables

Table 1: Chemical Properties of 4-Ethyl-2-fluoro-5-methylaniline

| Property | Value |

| CAS Number | 2021792-12-9 |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| Appearance | Not specified |

| Solubility | Not specified |

Note: Data for this specific compound is limited in public scientific literature. The table reflects available identifying information. bldpharm.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12FN |

|---|---|

Molekulargewicht |

153.20 g/mol |

IUPAC-Name |

4-ethyl-2-fluoro-5-methylaniline |

InChI |

InChI=1S/C9H12FN/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5H,3,11H2,1-2H3 |

InChI-Schlüssel |

CPQCEHRXQUCNBB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1C)N)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Ethyl 2 Fluoro 5 Methylaniline

Retrosynthetic Analysis of 4-Ethyl-2-fluoro-5-methylaniline (B6205735) Molecular Architecture

A retrosynthetic analysis of 4-ethyl-2-fluoro-5-methylaniline allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. The primary disconnections considered are the carbon-nitrogen (C-N) bond of the aniline (B41778) and the various carbon-carbon (C-C) and carbon-fluorine (C-F) bonds on the aromatic ring.

Primary Disconnections:

C-N Bond Disconnection: This is the most common approach for aniline synthesis.

Route A (Reduction): This pathway considers the amino group as arising from the reduction of a nitro group. This transforms the target molecule back to the corresponding nitroaromatic compound, 1-ethyl-2-fluoro-5-methyl-4-nitrobenzene. This precursor is then subject to further disconnections of its substituents.

Route B (Amination): This modern approach disconnects the C-N bond to an aryl halide (or triflate) and an ammonia (B1221849) equivalent. This leads to a key intermediate such as 4-bromo-1-ethyl-2-fluoro-5-methylbenzene, which can be synthesized from simpler precursors.

C-C and C-F Bond Disconnections: These disconnections explore the introduction of the ethyl, methyl, and fluoro groups at various stages. For instance, an ethyl group can be introduced via Friedel-Crafts alkylation, and a fluoro group can be installed via electrophilic fluorination or Sandmeyer reaction from a corresponding amine.

This analysis suggests that the synthesis can be approached either by functionalizing a pre-existing, appropriately substituted benzene (B151609) ring or by constructing the substitution pattern through a series of regioselective reactions.

Classical Synthetic Routes to Anilines and Their Adaptation for 4-Ethyl-2-fluoro-5-methylaniline

Classical methods remain a cornerstone of aromatic chemistry, providing robust and scalable routes to many fundamental structures.

The most traditional method for preparing anilines involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group. nih.gov For the synthesis of 4-ethyl-2-fluoro-5-methylaniline, a plausible precursor for nitration would be 4-ethyl-2-fluoro-5-methylbenzene.

The success of this route hinges on the regioselectivity of the electrophilic nitration step. The substituents on the ring direct the incoming nitro group:

-F (Fluoro): A weak activator, ortho-, para-directing.

-CH₃ (Methyl): An activator, ortho-, para-directing.

-CH₂CH₃ (Ethyl): An activator, ortho-, para-directing.

Table 1: Potential Precursors for Nitration-Reduction Route

| Precursor Compound | Key Challenge |

| 4-Ethyl-2-fluoro-1-methylbenzene | Controlling regioselectivity of nitration to obtain the desired 5-nitro isomer. |

| 1-Ethyl-4-fluoro-2-methylbenzene | Potential for multiple nitration products due to strong activating groups. |

This strategy involves building the substitution pattern on a simpler aromatic core. For example, one could start with a fluorotoluene derivative and introduce the ethyl group via a Friedel-Crafts alkylation reaction. However, Friedel-Crafts reactions on highly substituted rings can be problematic, leading to rearrangements and mixtures of products.

A more controlled approach often involves protecting existing functional groups. For instance, starting with 2-fluoro-5-methylaniline, the amine could be protected as an acetamide. This N-acetyl group is a powerful ortho-, para-director and would direct an incoming electrophile, such as a bromine atom, to the position para to it (C4). Subsequent hydrolysis of the protecting group would yield 4-bromo-2-fluoro-5-methylaniline. The ethyl group could then be installed via a cross-coupling reaction, although this falls into the category of more modern methods. A patent for the synthesis of 4-bromo-2-methylaniline (B145978) follows a similar protection-bromination-hydrolysis sequence. google.com

Modern Catalytic Approaches in C-C and C-N Bond Formation Relevant to 4-Ethyl-2-fluoro-5-methylaniline

Modern organic synthesis offers highly selective and efficient catalytic methods that can overcome the limitations of classical routes.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgrsc.org This method has become a preferred strategy for synthesizing anilines from aryl halides or triflates due to its broad substrate scope and high functional group tolerance. wikipedia.org

For the synthesis of 4-ethyl-2-fluoro-5-methylaniline, this approach would involve coupling a suitable aryl halide, such as 4-bromo-1-ethyl-2-fluoro-5-methylbenzene , with an ammonia equivalent. organic-chemistry.org Various ammonia sources can be used, including gaseous ammonia or ammonia surrogates like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst and ligand is critical for achieving high yields. organic-chemistry.org Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. wikipedia.org

Table 2: Example Buchwald-Hartwig Reaction Components

| Component | Example | Role |

| Aryl Halide | 4-Bromo-1-ethyl-2-fluoro-5-methylbenzene | Electrophilic partner |

| Amine Source | Ammonia (in dioxane) or LiN(SiMe₃)₂ | Nucleophilic partner/Amine surrogate |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of catalytic Palladium(0) |

| Ligand | XPhos, RuPhos, or Josiphos-type ligands | Stabilizes Pd and facilitates catalytic cycle |

| Base | NaOt-Bu or K₃PO₄ | Activates the amine and promotes reductive elimination |

| Solvent | Toluene or Dioxane | Reaction medium |

Directed ortho metalation (DoM) is a potent strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi) and directs deprotonation exclusively at the adjacent ortho position. wikipedia.orguwindsor.ca

To apply this to the synthesis of 4-ethyl-2-fluoro-5-methylaniline, one could envision a precursor containing a powerful DMG. For example, starting with N-Boc-4-ethyl-3-methylaniline, the N-Boc (tert-butoxycarbonyl) group is an excellent DMG. It would direct lithiation to the C2 position. Quenching the resulting aryllithium intermediate with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would install the fluorine atom with high regioselectivity. The final step would be the removal of the Boc protecting group under acidic conditions to reveal the target aniline. This method provides exceptional control over the placement of the fluorine atom, which can be difficult to achieve via classical electrophilic aromatic substitution. nih.govacs.org

Table 3: Common Directing Metalation Groups (DMGs) for DoM

| Directing Group | Chemical Formula | Relative Directing Ability |

| Amide | -CONR₂ | Strong |

| Carbamate | -OCONR₂ / -NHCO₂R | Strong |

| Methoxy | -OCH₃ | Moderate |

| Tertiary Amine | -NR₂ | Moderate |

| Sulfonamide | -SO₂NR₂ | Strong |

Photoredox Catalysis in Aryl Amine Synthesis

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and photoredox catalysis has emerged as a powerful tool for forging these connections under mild conditions. This strategy often utilizes a photocatalyst, which, upon irradiation with visible light, can facilitate single-electron transfer processes to activate substrates. In the context of aryl amine synthesis, this typically involves the coupling of an amine with an aryl halide.

Dual catalyst systems, often pairing a photoredox catalyst with a transition metal catalyst like nickel, have proven particularly effective. In such a system, the photocatalyst can generate reactive amine radicals or modulate the oxidation state of the nickel catalyst to facilitate the cross-coupling reaction. These reactions can proceed under ambient conditions with low catalyst loadings, showcasing their efficiency. While specific literature detailing the synthesis of 4-Ethyl-2-fluoro-5-methylaniline via photoredox catalysis is not prominent, the general applicability of this method to a wide range of substituted anilines and aryl halides suggests its potential utility. The methodology is tolerant of various functional groups, including the fluoro- and alkyl groups present in the target molecule.

Green Chemistry Principles and Sustainable Synthesis of 4-Ethyl-2-fluoro-5-methylaniline

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of anilines, including 4-Ethyl-2-fluoro-5-methylaniline, can be made more sustainable by addressing factors such as solvent choice and catalyst reusability.

Solvent-Free and Aqueous Medium Reaction Systems

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents. skpharmteco.com Research has demonstrated the feasibility of conducting organic reactions, including the synthesis of aniline derivatives, in more environmentally benign media like water or even under solvent-free conditions. acs.orgresearchgate.net

Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net While organic substrates may have low solubility, reactions can still proceed, sometimes with enhanced reactivity and selectivity due to hydrophobic effects. researchgate.net Catalyst- and solvent-free conditions represent another green alternative, where the reactants are mixed directly, often with heating. researchgate.netjst.go.jp For instance, the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone (B3395972) has been successfully developed under solvent-free conditions using a recyclable MOF-199 catalyst. researchgate.net Another study details a solvent-free mechanosynthesis of polysubstituted 1,2-dihydroquinolines from anilines and alkyne esters. acs.org These approaches minimize waste and simplify product purification. The table below summarizes results from a study on the solvent-free synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, illustrating the effect of catalyst loading.

Table 1: Optimization of Catalyst Loading in Solvent-Free Synthesis

| Entry | Catalyst (mol%) | Yield (%) |

|---|---|---|

| 1 | 1.0 | 42 |

| 2 | 2.0 | 65 |

| 3 | 2.5 | 74 |

| 4 | 3.0 | 74 |

| 5 | 5.0 | 74 |

Data adapted from a study on the reaction of aniline and acetone using MOF-199 catalyst at room temperature for 24h. researchgate.net

Development of Recyclable Catalytic Systems

To improve the sustainability and cost-effectiveness of chemical syntheses, the development of recyclable catalysts is crucial. nih.gov In the context of preparing aryl amines, two primary strategies are the hydrogenation of nitroarenes and the amination of aryl halides.

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused. For example, platinum nanoparticles stabilized on a composite support of gum acacia polymer and TiO2 have been shown to be effective for the selective hydrogenation of nitroarenes to arylamines. mdpi.com This catalyst demonstrated high stability and an average arylamine production of 97.6% over five consecutive cycles. mdpi.com Similarly, heterogeneous niobium pentoxide nanocatalysts have been used for the aminolysis of PET waste, showing good reusability for up to five cycles. rsc.org In another approach, amine-grafted heterogeneous catalysts have been synthesized from waste biomass for use in chemical transformations. acs.org These examples highlight the potential for developing robust, recyclable catalytic systems for the industrial production of substituted anilines like 4-Ethyl-2-fluoro-5-methylaniline.

Stereoselective Synthesis Considerations for Chiral Analogs of 4-Ethyl-2-fluoro-5-methylaniline

The introduction of chirality into fluorinated molecules is of significant interest in medicinal chemistry, as the fluorine atom can improve a drug's bioavailability. nih.gov If the ethyl group of 4-Ethyl-2-fluoro-5-methylaniline were replaced by a different substituent, or if a chiral center were introduced elsewhere in a related molecule, stereoselective synthesis would become a critical consideration.

Several strategies exist for the asymmetric synthesis of chiral fluorinated amines and their derivatives. One powerful approach involves the use of chiral auxiliaries. For example, chiral N-tert-butylsulfinyl imines have been used extensively for the stereoselective synthesis of fluorinated chiral amines with high stereoselectivity and broad substrate scope. nih.gov Another method involves the fluorination of chiral enamides, which can be achieved with high regio- and stereoselectivity using electrophilic fluorinating agents like Selectfluor™. nih.govfigshare.com This reaction proceeds through a β-fluoro-iminium cationic intermediate, where the chiral auxiliary directs the facial approach of the fluorine atom. nih.gov

Chiral metal complexes, such as those of Nickel(II), have also been employed as powerful tools to synthesize tailor-made non-canonical fluorinated amino acids. beilstein-journals.org These methods allow for the construction of enantio- and diastereomerically pure compounds. beilstein-journals.org The synthesis of aniline-derived sulfonimidamides, which are chiral at the sulfur atom, has also been achieved with high enantiospecificity using a calcium-based catalyst. wur.nl These advanced stereoselective methods provide a roadmap for the potential synthesis of chiral analogs of 4-Ethyl-2-fluoro-5-methylaniline.

Reaction Mechanisms and Chemical Reactivity of 4 Ethyl 2 Fluoro 5 Methylaniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety in 4-Ethyl-2-fluoro-5-methylaniline (B6205735)

The lone pair of electrons on the nitrogen atom of the amino group in 4-Ethyl-2-fluoro-5-methylaniline renders it nucleophilic. This reactivity is central to the formation of a wide array of derivatives.

The primary amino group of 4-Ethyl-2-fluoro-5-methylaniline can participate in various amination reactions. A notable example is the condensation reaction with aldehydes or ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism for Schiff base formation is a well-established process in organic chemistry.

The nucleophilic character of the amino group also allows for its acylation, sulfonylation, and alkylation.

Acylation: In the presence of a base, 4-Ethyl-2-fluoro-5-methylaniline can react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a common strategy to protect the amino group during electrophilic aromatic substitution reactions, as the resulting amide is a less powerful activating group and can offer steric hindrance, influencing the regioselectivity of the substitution. For instance, the acetylation of aniline with acetic anhydride (B1165640) is a classic example of this transformation. chemistrysteps.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The Hinsberg test, a traditional method for distinguishing primary, secondary, and tertiary amines, is based on this reaction.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, along with the potential for quaternization of the nitrogen atom.

These reactions are fundamental to the derivatization of anilines, and their applicability to 4-Ethyl-2-fluoro-5-methylaniline can be inferred from the general reactivity of substituted anilines.

Electrophilic Aromatic Substitution (EAS) Patterns on the Ring System of 4-Ethyl-2-fluoro-5-methylaniline

The benzene (B151609) ring of 4-Ethyl-2-fluoro-5-methylaniline is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino, methyl, and ethyl groups. byjus.comlibretexts.org The regioselectivity of these reactions is determined by the directing effects of all three substituents.

The directing effects of the substituents on the aromatic ring are crucial in predicting the outcome of EAS reactions. The substituents on 4-Ethyl-2-fluoro-5-methylaniline have the following individual effects:

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | 1 | Activating (Resonance) | Ortho, Para |

| -F | 2 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

| -CH₃ | 5 | Activating (Inductive & Hyperconjugation) | Ortho, Para |

| -CH₂CH₃ | 4 | Activating (Inductive & Hyperconjugation) | Ortho, Para |

The amino group is a potent activating group in electrophilic aromatic substitution reactions. byjus.com Its lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. youtube.com This makes the ring much more susceptible to attack by electrophiles.

The strong activating nature of the amino group in 4-Ethyl-2-fluoro-5-methylaniline directs incoming electrophiles primarily to the positions ortho and para to it. However, the positions are already substituted. The position ortho to the amine (position 6) and para to the amine (position 4) are occupied. The other ortho position (position 2) is blocked by the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the remaining vacant position on the ring, which is position 3. The directing effects of the other substituents will also influence the reactivity of this position. The ethyl group at position 4 and the methyl group at position 5 will also direct an incoming electrophile to position 3 (ortho to the ethyl group and meta to the methyl group). The fluorine at position 2 would also direct to position 3 (meta to the fluorine). The cumulative effect of all substituents would need to be considered to predict the precise reactivity.

It is also important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+). byjus.comyoutube.com This group is strongly deactivating and a meta-director. This can lead to a mixture of products. To avoid this, the amino group is often protected by acetylation before carrying out the electrophilic substitution. chemistrysteps.comyoutube.com

Transformations and Derivatizations Involving Alkyl and Fluoro Substituents of 4-Ethyl-2-fluoro-5-methylaniline

While the amino group is the most reactive site for many transformations, the alkyl and fluoro substituents can also be involved in specific reactions, although these are generally less common.

The ethyl and methyl groups are relatively unreactive under typical conditions. However, under forcing conditions, such as radical halogenation, the benzylic protons of the ethyl and methyl groups could potentially be substituted.

The fluoro substituent is generally very stable and not easily displaced in nucleophilic aromatic substitution reactions unless the ring is highly activated by strongly electron-withdrawing groups, which is not the case here.

Derivatization of 4-Ethyl-2-fluoro-5-methylaniline would predominantly proceed through reactions involving the amino group or electrophilic substitution on the aromatic ring, as detailed in the previous sections.

Functionalization of the Ethyl and Methyl Groups

The ethyl and methyl groups attached to the aromatic ring consist of sp³-hybridized carbon atoms, whose C-H bonds are generally less reactive than the aromatic C-H bonds or the N-H bonds of the amine. However, they can undergo functionalization under specific conditions, typically involving radical-based or metal-catalyzed C-H activation strategies.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying alkyl chains on aromatic compounds. youtube.com These reactions often proceed via mechanisms that involve the cleavage of a C-H bond by a metal center to form a carbon-metal bond, which can then undergo further reactions. youtube.com For 4-Ethyl-2-fluoro-5-methylaniline, the benzylic protons of the ethyl group (-CH₂CH₃) are more susceptible to abstraction or activation than the methyl protons or the terminal protons of the ethyl group due to the lower bond dissociation energy and the ability of the aromatic ring to stabilize the resulting radical or organometallic intermediate.

Metal-free C(sp³)–H amination reactions have also been developed, which can occur under mild conditions using reagents like t-BuOK and molecular oxygen. acs.org These processes often involve a sequence of deprotonation and hydrogen atom transfer, favoring activated C(sp³)–H bonds. acs.org

The reactivity of these alkyl groups can be summarized as follows:

Benzylic Position (CH₂ of the ethyl group): Most reactive site for radical halogenation or oxidation.

Methyl Group: Less reactive than the benzylic position but can be functionalized, for example, through aggressive oxidation or specific catalytic systems.

Terminal Methyl of Ethyl Group: Least reactive C(sp³)-H bond.

Table 1: Potential Functionalization Reactions of Alkyl Groups

| Reaction Type | Reagents/Conditions | Potential Product(s) | Notes |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | 4-(1-Bromoethyl)-2-fluoro-5-methylaniline | Selective for the benzylic position. |

| Benzylic Oxidation | KMnO₄, K₂Cr₂O₇ | 1-(4-Amino-5-fluoro-2-methylphenyl)ethan-1-one | Strong oxidizing agents can also affect the amine group, which may require protection. |

| C-H Activation/Coupling | Pd, Ru, or Rh catalysts | Functionalized ethyl or methyl groups | The specific outcome depends heavily on the catalyst and coupling partner used. youtube.comnih.gov |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The rate of SNAr is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In 4-Ethyl-2-fluoro-5-methylaniline, the situation is complex:

Leaving Group: Fluorine is an excellent leaving group for SNAr. Its high electronegativity polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step.

Substituent Effects: The amine (-NH₂) group is a very strong electron-donating group (EDG) by resonance. The ethyl and methyl groups are weak EDGs. These groups increase the electron density of the aromatic ring, which deactivates it towards nucleophilic attack, making traditional SNAr reactions challenging.

Despite the deactivating effect of the amine and alkyl groups, SNAr at the fluorine site is not impossible. A related compound, 5-Bromo-4-fluoro-2-methylaniline, is noted to possess reactivity towards nucleophilic aromatic substitution at the fluoride (B91410) group. ossila.com The reaction can be facilitated under forcing conditions (high temperature, strong nucleophiles) or through alternative activation methods like photochemically-induced substitution. nih.govyoutube.com For instance, photoredox catalysis can enable the nucleophilic defluorination of electron-rich fluoroarenes. conicet.gov.ar

Table 2: Factors Influencing SNAr at the Fluorine Site

| Factor | Influence on Reactivity | Rationale |

| Fluorine Atom | Favorable | Highly electronegative, polarizes the C-F bond, facilitating nucleophilic attack. Good leaving group in the elimination step. |

| **Amino Group (-NH₂) ** | Unfavorable | Strong electron-donating group, increases electron density on the ring, repelling nucleophiles. |

| Alkyl Groups (-Et, -Me) | Unfavorable | Weak electron-donating groups, slightly increase electron density on the ring. |

| Reaction Conditions | Can Enable Reaction | High temperatures, strong nucleophiles, or photochemical/metal catalysis can overcome the electronic deactivation. nih.gov |

Oxidation and Reduction Chemistry of 4-Ethyl-2-fluoro-5-methylaniline and Its Derivatives

The aniline moiety is readily oxidized. The oxidation can proceed through several pathways, leading to a variety of products including radical cations, aminophenols, and, under harsher conditions, polymeric tars. The primary amino group is the principal site of oxidation.

Oxidation: The oxidation of substituted anilines can lead to the formation of N-centered radicals. nih.gov In the case of C4-substituted 2-fluoroanilines, metabolic studies have shown that oxidation can occur at the nitrogen (N-hydroxylation) or on the aromatic ring (C-hydroxylation). nih.gov The formation of N-hydroxylated metabolites is often linked to certain toxic endpoints. nih.gov Ring hydroxylation could potentially occur at the C6 position, which is activated by the amino group. Oxidative dehalogenation is another possible pathway observed in related compounds like 2,4-difluoroaniline, leading to the formation of a benzoquinoneimine. nih.gov

Reduction: The term "reduction" in the context of 4-Ethyl-2-fluoro-5-methylaniline itself is less common, as the aniline is already in a reduced state. However, the synthesis of this compound and its derivatives often involves a reduction step. For example, the corresponding nitroaromatic compound, 4-ethyl-2-fluoro-5-methyl-1-nitrobenzene, would be a key precursor. The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis and can be achieved with a variety of reagents.

Common reduction methods for nitroarenes include:

Catalytic hydrogenation (e.g., H₂, Pd/C).

Metal-acid systems (e.g., Fe/HCl, Sn/HCl). chemicalbook.comijcce.ac.ir

Transfer hydrogenation (e.g., using hydrazine (B178648) or ammonium (B1175870) formate).

Radical Reactions and Photochemical Transformations of 4-Ethyl-2-fluoro-5-methylaniline

The electron-rich nature of the aniline ring and the presence of various functional groups make 4-Ethyl-2-fluoro-5-methylaniline susceptible to radical and photochemical reactions.

Radical Reactions: The amino group can react with radicals, or be oxidized to an aniline radical cation. The electron-rich nature of aminoaromatic compounds makes them suitable partners for reactions with electrophilic radicals, such as fluoroalkyl radicals. conicet.gov.ar These reactions can be initiated photochemically and provide a route to introduce new substituents onto the aniline ring. conicet.gov.arnih.gov

Photochemical Transformations: Aromatic compounds can undergo substitution reactions under photochemical conditions that may differ from their thermal counterparts. youtube.com For fluoroanilines, direct photolysis by sunlight is a potential degradation pathway, as they can absorb UV light at wavelengths greater than 290 nm. nih.gov Photochemical methods, often employing a photocatalyst, can be used to generate radical intermediates or to enable reactions that are difficult under thermal conditions, such as the amination-aromatization of cyclohexanone (B45756) precursors to form anilines. nih.govacs.org These strategies can be exceptionally mild and tolerate a range of functional groups. thieme-connect.com

Metal-Catalyzed Transformations and Complexation of 4-Ethyl-2-fluoro-5-methylaniline

The aniline functionality and the carbon-fluorine bond are both potential sites for metal-catalyzed reactions. The nitrogen atom's lone pair can coordinate to a metal center, which can either facilitate or inhibit catalytic processes.

Complexation: The primary amine group can act as a ligand, forming complexes with various transition metals. This coordination can be a crucial first step in reactions where the amine directs a catalyst to a specific position, for example, enabling ortho-C-H activation. nih.gov However, this complexation can also be detrimental, deactivating the catalyst in other types of reactions, such as some cross-couplings. Therefore, N-protection is sometimes required. nih.gov

Metal-Catalyzed Transformations:

C-H Functionalization: As mentioned in section 3.3.1, metal catalysts are key for the functionalization of C-H bonds. The aniline group itself can act as a directing group, typically favoring functionalization at the ortho position. acs.org While the C3 and C6 positions are ortho to the amine in 4-Ethyl-2-fluoro-5-methylaniline, the existing substituents (fluoro and methyl) would sterically and electronically influence the site-selectivity.

Cross-Coupling at the C-F Bond: While C-F bonds are the strongest carbon-halogen bonds, their cleavage and subsequent cross-coupling can be achieved with specific catalytic systems, often involving nickel or palladium. However, these reactions are generally more challenging than those with aryl chlorides, bromides, or iodides. Recent advances have shown that C(sp³)-F bonds can be functionalized via organozinc compounds, driven by the formation of a stable Zn-F bond. nih.gov Applying similar principles to C(sp²)-F bonds in electron-rich systems like this aniline remains an area of active research.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Ethyl 2 Fluoro 5 Methylaniline

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Reaction Pathways and Byproducts

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of 4-Ethyl-2-fluoro-5-methylaniline (B6205735) and identifying potential byproducts from its synthesis. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to the parent ion and its fragments.

In the mass spectrum of fluorinated aromatic compounds, fragmentation patterns can be complex. wikipedia.orglibretexts.org The fragmentation of 4-Ethyl-2-fluoro-5-methylaniline would likely involve characteristic losses of the ethyl and methyl groups. The primary fragmentation pathways for substituted anilines often involve cleavage of the bonds adjacent to the aromatic ring. libretexts.org For instance, the loss of a methyl radical (•CH3) or an ethyl radical (•C2H5) from the molecular ion would result in distinct fragment ions. The presence of the fluorine atom also influences the fragmentation, and ions containing fluorine can be readily identified by their characteristic isotopic pattern. nist.gov

The analysis of the fragmentation pattern can help in understanding the reaction pathways. For example, the presence of unexpected fragment ions might indicate the formation of isomeric or rearranged byproducts during the synthesis. The high accuracy of HRMS is crucial in distinguishing between species with very similar nominal masses, thereby providing a detailed picture of the reaction mixture.

Table 1: Predicted HRMS Fragmentation for 4-Ethyl-2-fluoro-5-methylaniline

| Fragment | Predicted m/z | Description |

| [M]+ | 153.1008 | Molecular Ion |

| [M-CH3]+ | 138.0777 | Loss of a methyl group |

| [M-C2H5]+ | 124.0621 | Loss of an ethyl group |

Note: The m/z values are predicted and would need to be confirmed by experimental data.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of 4-Ethyl-2-fluoro-5-methylaniline. longdom.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement. wikipedia.org

¹H NMR: The proton NMR spectrum of 4-Ethyl-2-fluoro-5-methylaniline would show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the CH2 and a triplet for the CH3), the methyl group protons (a singlet), and the amine (NH2) protons (a broad singlet). The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the fluorine, ethyl, methyl, and amino substituents.

¹³C NMR: The carbon NMR spectrum provides information about the number and chemical environment of the carbon atoms. rsc.org The spectrum would show distinct signals for the aromatic carbons, the ethyl group carbons, and the methyl group carbon. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents. For example, the carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for characterizing fluorinated compounds. nih.govnih.gov For 4-Ethyl-2-fluoro-5-methylaniline, the ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom. spectrabase.comrsc.org Coupling between the fluorine nucleus and nearby protons (H-F coupling) can also be observed in the ¹H and ¹⁹F spectra, providing further structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Ethyl-2-fluoro-5-methylaniline

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| Ethyl (-CH2-) | ~2.5 (quartet) | ~20-30 |

| Ethyl (-CH3) | ~1.2 (triplet) | ~10-15 |

| Methyl (-CH3) | ~2.2 (singlet) | ~15-25 |

| Amine (-NH2) | Broad, variable | - |

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are essential for establishing the connectivity between different atoms in the molecule. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. longdom.org For 4-Ethyl-2-fluoro-5-methylaniline, COSY would show correlations between the aromatic protons that are adjacent to each other, as well as between the CH2 and CH3 protons of the ethyl group. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comlibretexts.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. wikipedia.org

Solid-State NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in their solid, crystalline form. nih.govresearchgate.net For 4-Ethyl-2-fluoro-5-methylaniline, ssNMR can be used to:

Characterize Crystalline Forms: Different crystalline forms, or polymorphs, of a compound will generally give different ssNMR spectra due to variations in the local molecular environment and intermolecular interactions in the crystal lattice. researchgate.net

Investigate Polymorphism: ssNMR can be used to identify and quantify the different polymorphic forms present in a sample. nih.gov This is crucial as different polymorphs can have different physical properties.

Study Molecular Dynamics: ssNMR can provide information about the motion of different parts of the molecule in the solid state, such as the rotation of the methyl or ethyl groups.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These techniques are particularly sensitive to the presence of functional groups and intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of 4-Ethyl-2-fluoro-5-methylaniline would show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching vibration. The position and shape of the N-H stretching bands can provide evidence for hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show characteristic bands for the various functional groups in the molecule. Aromatic ring vibrations are often strong in Raman spectra.

X-ray Crystallography for Precise Solid-State Structure and Chiral Purity Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net For 4-Ethyl-2-fluoro-5-methylaniline, a single-crystal X-ray diffraction study would provide:

Precise Bond Lengths and Angles: This technique can determine the exact bond lengths and angles within the molecule with high precision.

Conformation: The conformation of the ethyl group and the orientation of the substituents on the aromatic ring can be definitively established.

Intermolecular Interactions: X-ray crystallography reveals how the molecules pack in the crystal lattice and provides detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

Chiral Purity: If the molecule were chiral, X-ray crystallography of a single crystal could determine the absolute configuration and thus the chiral purity of the sample. While 4-Ethyl-2-fluoro-5-methylaniline itself is not chiral, this technique is crucial for chiral derivatives.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

The manufacturing process of 4-Ethyl-2-fluoro-5-methylaniline can result in a variety of impurities, including positional isomers and by-products from incomplete reactions or side reactions. The structural similarity of these compounds makes their separation and quantification a significant analytical challenge. Advanced chromatographic techniques are therefore essential for the stringent quality control required in its applications.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like substituted anilines. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For compounds like 4-Ethyl-2-fluoro-5-methylaniline, reversed-phase HPLC is a common and effective approach.

The separation of positional isomers of aromatic amines, which are often present as impurities, can be particularly challenging due to their similar physicochemical properties. helixchrom.com The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide enhanced selectivity for such separations. helixchrom.com For instance, a column with both C18 (reversed-phase) and cation-exchange functionalities can effectively resolve isomers by exploiting subtle differences in their hydrophobicity and the basicity of the amine group. helixchrom.com

Detailed Research Findings:

While specific application notes for 4-Ethyl-2-fluoro-5-methylaniline are not extensively published, methods developed for structurally similar compounds, such as toluidine isomers (methylanilines), provide a strong basis for method development. helixchrom.comsielc.comsielc.com Research has shown that mixed-mode columns can achieve baseline separation of ortho-, meta-, and para-toluidine, which is often difficult with standard C18 columns alone. helixchrom.com The retention is typically controlled by adjusting the acetonitrile (B52724) content, buffer concentration, and pH of the mobile phase. helixchrom.com

For enhanced sensitivity and selectivity, specialized detectors are employed:

Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. For aromatic amines, a detection wavelength in the UV range of 250-280 nm is typically effective. sielc.comhelixchrom.com

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight and structural information, enabling unambiguous peak identification. For trace analysis, tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, which is particularly useful for quantifying low-level impurities. d-nb.inforesearchgate.netnih.gov For MS compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile phosphate (B84403) buffers. sielc.com

Fluorescence Detector (FLD): While aniline (B41778) itself has native fluorescence, derivatization with a fluorescent tag can significantly enhance detection sensitivity for trace analysis. nih.govnih.govub.edu This is particularly useful when quantifying trace amounts of the analyte or its impurities in complex matrices. ub.edu

Below are representative HPLC conditions for the analysis of substituted anilines, which can be adapted for 4-Ethyl-2-fluoro-5-methylaniline.

Table 1: Representative HPLC Parameters for Isomeric Separation of Substituted Anilines

| Parameter | Condition 1: Reversed-Phase/Cation-Exchange | Condition 2: Standard Reversed-Phase |

| Column | Mixed-Mode (e.g., Coresep 100, 5 µm, 4.6 x 150 mm) | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: AcetonitrileB: Water with 20 mM Ammonium Formate, pH 3.5 | A: AcetonitrileB: Water with 0.1% Phosphoric Acid |

| Gradient | 30-70% A over 15 minutes | 40% A (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | PDA at 254 nm or MS (ESI+) | UV at 254 nm |

| Injection Volume | 5 µL | 10 µL |

This table presents hypothetical yet scientifically plausible data based on established methods for similar compounds.

Gas Chromatography (GC) for Volatile Derivatives and Trace Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While anilines can be analyzed directly, derivatization is sometimes employed to improve their volatility and chromatographic behavior. nih.gov GC is particularly well-suited for identifying and quantifying volatile organic impurities that may be present in the final product.

The coupling of GC with a mass spectrometer (GC-MS) is the gold standard for the identification of unknown impurities. The mass spectrometer provides fragmentation patterns that act as a "chemical fingerprint," allowing for the confident identification of separated compounds by comparison to spectral libraries. For trace analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) or a nitrogen-phosphorus detector (NPD) can be utilized. An NPD is highly selective for nitrogen-containing compounds, thus reducing background noise and enhancing sensitivity for aniline analysis. epa.gov

Detailed Research Findings:

Studies comparing GC-MS and LC-MS/MS for the trace analysis of anilines in environmental samples have shown that both techniques have their merits. d-nb.inforesearchgate.netkobv.de GC-MS/MS often exhibits higher sensitivity than single quadrupole GC-MS. researchgate.net For routine analysis, a capillary GC column with a stationary phase of intermediate polarity, such as a 5% phenyl-methylpolysiloxane, is commonly used. The temperature program is optimized to ensure adequate separation of all volatile components within a reasonable analysis time.

Table 2: Representative GC-MS Parameters for Trace Impurity Analysis

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (Electron Ionization) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 40-450 amu |

This table presents hypothetical yet scientifically plausible data based on established methods for similar compounds.

Applications of 4 Ethyl 2 Fluoro 5 Methylaniline in Advanced Materials and Chemical Synthesis

4-Ethyl-2-fluoro-5-methylaniline (B6205735) as a Versatile Building Block in Complex Organic Synthesis

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, valued for their reactivity in forming carbon-nitrogen bonds, which are crucial for the assembly of a vast array of organic molecules. The presence of fluoro, ethyl, and methyl substituents on the aromatic ring of 4-Ethyl-2-fluoro-5-methylaniline would be expected to modulate its reactivity and impart specific properties to the resulting products.

Precursor for Advanced Heterocyclic Scaffolds

Substituted anilines are common starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. For instance, fluorinated anilines can be used in the synthesis of quinolines and quinazolines, which are known for their diverse biological activities. nih.govnih.gov The amino group of the aniline can participate in cyclization reactions with various reagents to form these complex ring systems. However, specific examples of the use of 4-Ethyl-2-fluoro-5-methylaniline in the synthesis of such advanced heterocyclic scaffolds are not readily found in current literature.

Intermediate in the Synthesis of Specialty Chemicals (e.g., dyes, pigments)

Aniline derivatives have historically been central to the development of synthetic dyes and pigments. The specific shade and properties of a dye are determined by the molecular structure, including the nature and position of substituents on the aromatic rings. While a wide range of substituted anilines are used as intermediates in the dye and pigment industry, there is no specific information available that details the use of 4-Ethyl-2-fluoro-5-methylaniline for this purpose.

Role in the Synthesis of Functionalized Polymers and Oligomers

The synthesis of functionalized polymers often involves the incorporation of monomers with specific side groups to tailor the polymer's properties. While the general concept of using functionalized anilines in polymer synthesis is established, the role of 4-Ethyl-2-fluoro-5-methylaniline in creating functionalized polymers or oligomers is not specifically described in the available literature.

Utilization of 4-Ethyl-2-fluoro-5-methylaniline in Polymer Chemistry

The field of polymer chemistry often utilizes diamines in the creation of high-performance polymers. While 4-Ethyl-2-fluoro-5-methylaniline is a monoamine, its derivatives could potentially be converted into diamines or other monomers suitable for polymerization.

Monomer for High-Performance Polyimides and Polyamides

Polyimides and polyamides are classes of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers typically involves the polycondensation of diamines with dianhydrides or diacyl chlorides. Fluorinated diamines are often used to enhance the properties of polyimides, such as increasing their solubility and lowering their dielectric constant. nih.govmdpi.comresearchgate.net Although this suggests a potential application area for derivatives of 4-Ethyl-2-fluoro-5-methylaniline, there is no direct evidence of its use as a monomer for producing high-performance polyimides or polyamides.

Cross-linking Agents and Modifiers for Polymer Networks

Cross-linking agents are crucial for creating three-dimensional polymer networks, which enhances the mechanical properties and thermal stability of materials. sigmaaldrich.com Amines can act as cross-linking agents by reacting with functional groups on polymer chains, such as epoxides or isocyanates. While substituted anilines can be used for this purpose, the specific application of 4-Ethyl-2-fluoro-5-methylaniline as a cross-linking agent or modifier for polymer networks is not documented.

Applications in Advanced Organic Electronic Materials and Sensors

The electronic properties endowed by the specific arrangement of substituents in 4-Ethyl-2-fluoro-5-methylaniline make it a candidate for incorporation into advanced organic electronic materials. The interplay between the electron-donating and withdrawing groups can be leveraged to tune the frontier molecular orbital energies (HOMO/LUMO), a critical factor in the performance of organic electronic devices.

In the realm of organic electronics, materials based on substituted anilines are frequently explored for their charge-transporting properties. Specifically, in OLEDs and OPVs, efficient hole transport from the anode to the emissive or active layer is crucial for device performance. While direct research on 4-Ethyl-2-fluoro-5-methylaniline for these applications is not extensively documented, its core structure is analogous to moieties found in established hole-transporting materials (HTMs).

Derivatives of 4-Ethyl-2-fluoro-5-methylaniline could be envisioned as key components in larger conjugated systems, such as those incorporating fluorene (B118485) or triphenylamine (B166846) units, which are known for their excellent hole mobility and thermal stability. mdpi.com The introduction of the 4-Ethyl-2-fluoro-5-methylaniline moiety could serve to fine-tune the electronic properties of these larger molecules. For instance, the fluorine substituent can lower the HOMO energy level, potentially leading to better-aligned energy levels at the interface with other layers in an OLED or OPV device, thereby facilitating more efficient charge injection and reducing energy barriers. mdpi.com

The table below illustrates the typical HOMO/LUMO energy levels of common classes of HTMs, providing a reference for the potential energetic landscape that derivatives of 4-Ethyl-2-fluoro-5-methylaniline could target.

| Material Class | Example Compound | HOMO (eV) | LUMO (eV) | Application |

| Triphenylamine-based | TPD | -5.5 | -2.4 | OLED HTM |

| Carbazole-based | CBP | -5.9 | -2.9 | OLED Host |

| Fluorene-based | F8BT | -5.8 | -3.5 | OPV Donor |

| Thiophene-based | P3HT | -5.2 | -3.0 | OPV Donor |

By synthesizing derivatives that link multiple 4-Ethyl-2-fluoro-5-methylaniline units or by incorporating this aniline into more complex structures, it may be possible to create novel HTMs with optimized properties. The ethyl and methyl groups can enhance solubility in organic solvents, which is advantageous for solution-based processing of large-area devices.

The reactive amine group of 4-Ethyl-2-fluoro-5-methylaniline provides a convenient handle for chemical derivatization to create novel chemosensors. A common strategy in the design of fluorescent sensors is to couple a fluorophore to a receptor unit that selectively binds to a target analyte. This binding event then modulates the fluorescence output of the fluorophore, leading to a "turn-on" or "turn-off" response.

Derivatives of 4-Ethyl-2-fluoro-5-methylaniline could be transformed into fluorescent probes for various analytes, including metal ions. For example, the aniline nitrogen can be functionalized to form Schiff bases or other chelating structures that act as receptors for specific metal ions. Upon coordination with a metal ion, the electronic properties of the molecule would be altered, leading to a change in its fluorescence emission. The principles of photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) are often exploited in such sensor designs. mdpi.com

The table below outlines potential derivatization strategies for 4-Ethyl-2-fluoro-5-methylaniline and the targeted analytes.

| Derivatization Strategy | Receptor Type | Potential Target Analyte | Sensing Mechanism |

| Schiff base formation with a salicylaldehyde (B1680747) derivative | N, O-chelator | Heavy metal ions (e.g., Cu²⁺, Pb²⁺) | Chelation-enhanced fluorescence (CHEF) |

| Acylation with a fluorogenic coumarin (B35378) derivative | Amide linkage | pH, enzyme activity | ICT modulation |

| Diazotization and coupling with a naphthol derivative | Azo dye | Anions (e.g., F⁻, CN⁻) | Colorimetric change |

The fluorinated aromatic core of 4-Ethyl-2-fluoro-5-methylaniline can also contribute to the photophysical properties of the resulting sensor molecule, potentially leading to enhanced quantum yields and photostability.

Role of 4-Ethyl-2-fluoro-5-methylaniline in Sustainable Chemical Processes

The principles of green chemistry encourage the use of catalysts and environmentally benign solvent systems to improve the efficiency and reduce the environmental impact of chemical reactions. The unique electronic and structural features of 4-Ethyl-2-fluoro-5-methylaniline suggest its potential utility in these areas.

In the field of catalysis, ligands play a critical role in modulating the activity and selectivity of metal catalysts. The aniline functionality of 4-Ethyl-2-fluoro-5-methylaniline can be readily converted into a variety of coordinating groups, making it a versatile precursor for new ligand scaffolds. For instance, Schiff base ligands, prepared by the condensation of anilines with aldehydes, are widely used in coordination chemistry and have been shown to form active catalysts for a range of organic transformations. nih.gov

The electronic nature of the substituents on the aniline ring can significantly influence the properties of the resulting metal complex. The electron-withdrawing fluorine atom in 4-Ethyl-2-fluoro-5-methylaniline would decrease the electron density on the coordinating atom of the ligand, which could, in turn, affect the Lewis acidity of the metal center and its catalytic activity.

Furthermore, chiral derivatives of 4-Ethyl-2-fluoro-5-methylaniline could be synthesized and employed as ligands in asymmetric catalysis, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure pharmaceuticals and fine chemicals.

Beyond its use in metal-based catalysis, the aniline moiety itself can act as an organocatalyst or a precursor to one. Aniline derivatives have been shown to catalyze various reactions, often proceeding through iminium or enamine intermediates. The specific substitution pattern of 4-Ethyl-2-fluoro-5-methylaniline could offer unique reactivity and selectivity in such organocatalytic transformations.

The development of green solvents is a key area of research in sustainable chemistry. While not a solvent itself, 4-Ethyl-2-fluoro-5-methylaniline could be a component in the formulation of specialized solvent systems, such as deep eutectic solvents (DESs) or as an additive to modify the properties of other green solvents.

Fluorinated compounds are known to exhibit unique solvation properties. The presence of the fluorine atom in 4-Ethyl-2-fluoro-5-methylaniline could impart specific solubility characteristics, making it or its derivatives useful in biphasic catalysis or for the dissolution of fluorinated polymers or other fluorinated compounds.

Moreover, the aniline functionality allows for its conversion into ionic liquids (ILs), which are considered a class of green solvents due to their low vapor pressure. By quaternizing the amine or incorporating it into a larger cationic or anionic structure, novel ILs with tailored properties could be designed. The fluorine substituent would likely influence the viscosity, melting point, and electrochemical window of the resulting ionic liquid. While water is a quintessential green solvent, the solubility of many organic compounds in it is limited. mdpi.com The use of fluorinated aniline derivatives as co-solvents or as part of a catalytic system could potentially enhance the solubility of organic substrates in aqueous media.

Future Research Directions and Emerging Trends for 4 Ethyl 2 Fluoro 5 Methylaniline

Exploration of Novel Catalytic Systems for Efficient and Selective Functionalization

The precise and efficient functionalization of the 4-Ethyl-2-fluoro-5-methylaniline (B6205735) core is paramount for accessing a diverse range of derivatives. Future research will undoubtedly focus on the development of innovative catalytic systems to achieve this with high selectivity, particularly for C-H bond activation.

The presence of the fluorine atom is known to promote ortho C-H metalation, a feature that can be strategically exploited. acs.org Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. acsgcipr.orgorganic-chemistry.org For instance, developing palladium catalysts with tailored ligands could enable the selective olefination or arylation at the C6 position, ortho to the fluorine atom. Research into bifunctional ligands that can participate in and accelerate the C-H cleavage step will be crucial. princeton.edu

Rhodium catalysis also presents a promising avenue. Rhodium(I)-catalyzed cascade reactions have been shown to enable the rapid synthesis of complex heterocyclic scaffolds from aniline (B41778) derivatives. nih.govnih.gov Future work could explore the application of rhodium catalysts for the annulation of rings onto the 4-Ethyl-2-fluoro-5-methylaniline backbone, leading to novel quinoline (B57606) or dihydroquinolinone structures. researchgate.netresearchgate.net Furthermore, rhodium-catalyzed C-H amination could provide a direct route to novel sulfonamides. nih.gov

Photocatalysis offers a mild and sustainable approach to functionalization. Photoinduced methods have been successfully employed for the difluoroalkylation of anilines, a transformation that could be adapted for 4-Ethyl-2-fluoro-5-methylaniline to introduce valuable fluorinated motifs. nih.govpolimi.it

Table 1: Potential Catalytic Systems for the Functionalization of 4-Ethyl-2-fluoro-5-methylaniline

| Catalytic System | Target Transformation | Potential Advantages | Representative References |

| Palladium(II) with bifunctional ligands | C6-H Olefination/Arylation | High regioselectivity, late-stage functionalization | acs.orgacsgcipr.orgorganic-chemistry.orgprinceton.edu |

| Rhodium(I) with phosphine (B1218219) ligands | Dihydroquinolinone synthesis | Cascade reaction, rapid complexity generation | nih.govnih.gov |

| Rhodium(III) with Cp* ligands | C-H Amination | Direct introduction of nitrogen functionalities | nih.gov |

| Iridium(III) photocatalyst | para-Selective C-H Functionalization | Mild conditions, high para-selectivity | N/A |

| Organic dye photocatalyst (Eosin Y) | C-H Difluoroalkylation | Transition-metal-free, sustainable | nih.govpolimi.it |

Development of Flow Chemistry Approaches for Continuous Production and Scale-Up

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for exothermic or hazardous reactions. nih.govnih.gov The synthesis of functionalized anilines often involves such processes, making flow chemistry an attractive area for future research involving 4-Ethyl-2-fluoro-5-methylaniline.

Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and potentially leading to higher yields and purities. nih.gov For instance, the nitration of aniline derivatives, a notoriously hazardous reaction in batch, can be performed safely and efficiently in a flow setup. researchgate.net This could be applied to the synthesis of nitro-derivatives of 4-Ethyl-2-fluoro-5-methylaniline, which are valuable precursors for further functionalization.

Furthermore, multi-step syntheses can be telescoped in flow, eliminating the need for intermediate isolation and purification steps. nih.gov A future research goal could be the development of a fully automated, multi-step flow synthesis of a complex target molecule starting from 4-Ethyl-2-fluoro-5-methylaniline, incorporating in-line analysis and purification. nih.gov

Table 2: Potential Flow Chemistry Applications for 4-Ethyl-2-fluoro-5-methylaniline Derivatives

| Flow Reaction | Target Product | Potential Advantages | Representative References |

| Nitration | Nitro-derivatives | Enhanced safety, improved process control | researchgate.net |

| Hydrogenation | Amino-derivatives | High throughput, catalyst reusability | N/A |

| Suzuki-Miyaura Coupling | Biaryl derivatives | Increased efficiency, reduced catalyst loading | researchgate.net |

| Automated Library Synthesis | Diverse functionalized anilines | Rapid analogue synthesis, high-throughput screening | nih.gov |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. semanticscholar.org For a molecule like 4-Ethyl-2-fluoro-5-methylaniline, where multiple reactive sites exist, ML models can be invaluable for predicting regioselectivity in functionalization reactions.

By training models on large datasets of reactions involving substituted anilines, it is possible to predict the most likely site of reaction for a given set of reagents and conditions. nih.govresearchgate.netresearchgate.netnih.gov For example, a random forest algorithm has been successfully used to predict the outcomes of palladium-catalyzed C-N cross-coupling reactions. nih.govnih.gov A similar approach could be developed to predict the regioselectivity of C-H functionalization on the 4-Ethyl-2-fluoro-5-methylaniline scaffold, saving significant experimental effort.

Furthermore, ML can be used to optimize reaction conditions to maximize yield and minimize byproducts. Bayesian optimization algorithms, for instance, can efficiently explore a large parameter space to identify the optimal conditions for a given transformation. nih.gov This would be particularly useful for complex multi-component reactions involving 4-Ethyl-2-fluoro-5-methylaniline.

Table 3: Potential Machine Learning Applications in the Chemistry of 4-Ethyl-2-fluoro-5-methylaniline

| ML Application | Goal | Potential Impact | Representative References |

| Regioselectivity Prediction | Predict the site of C-H functionalization | Reduced experimental screening, rational catalyst design | nih.govresearchgate.netresearchgate.netnih.gov |

| Reaction Yield Prediction | Forecast the yield of a given reaction | Prioritization of synthetic routes, resource optimization | nih.govresearchgate.netresearchgate.netnih.gov |

| Catalyst/Ligand Selection | Identify optimal catalysts for a desired transformation | Accelerated discovery of new reactions | rsc.org |

| Automated Synthesis | Control robotic platforms for reaction optimization | High-throughput experimentation, autonomous discovery | nih.govnih.gov |

Investigation of 4-Ethyl-2-fluoro-5-methylaniline in Emerging Fields of Sustainable Chemistry

The principles of green and sustainable chemistry are increasingly guiding synthetic efforts. Future research on 4-Ethyl-2-fluoro-5-methylaniline should actively incorporate these principles, exploring biocatalysis and the use of greener solvents and reagents.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govresearchgate.netnih.gov For instance, transaminases could be explored for the asymmetric synthesis of chiral amines derived from 4-Ethyl-2-fluoro-5-methylaniline. Fluorinases, a class of enzymes that can catalyze the formation of C-F bonds, could also be investigated for the introduction of additional fluorine atoms into the molecule under mild conditions. acsgcipr.org

The synthesis of aniline derivatives often relies on petroleum-derived starting materials and solvents. Future research should focus on developing synthetic routes that utilize bio-based feedstocks and green solvents like water or bio-derived solvents. nih.gov The use of photocatalysis, as mentioned earlier, also aligns with the principles of sustainable chemistry by utilizing light as a renewable energy source. nih.govpolimi.it

Table 4: Sustainable Chemistry Approaches for the Synthesis and Functionalization of 4-Ethyl-2-fluoro-5-methylaniline

| Sustainable Approach | Specific Application | Environmental Benefits | Representative References |

| Biocatalysis (Transaminases) | Asymmetric synthesis of chiral amines | High selectivity, mild conditions, reduced waste | nih.gov |

| Biocatalysis (Fluorinases) | Regioselective fluorination | Use of fluoride (B91410) salts, avoids harsh reagents | acsgcipr.org |

| Use of Greener Solvents | Synthesis in water or bio-solvents | Reduced toxicity and environmental impact | nih.gov |

| Photocatalysis | C-H Functionalization | Use of light as a renewable energy source | nih.govpolimi.it |

Unexplored Derivatizations and Novel Structural Motifs Based on the 4-Ethyl-2-fluoro-5-methylaniline Scaffold

The unique substitution pattern of 4-Ethyl-2-fluoro-5-methylaniline provides a foundation for the construction of novel and potentially bioactive structural motifs. Future research should venture into unexplored derivatizations and the synthesis of new heterocyclic systems.

The aniline nitrogen and the aromatic ring offer multiple points for derivatization. For example, the aniline could serve as a key building block in the synthesis of novel quinolines, which are known to exhibit a wide range of biological activities. rsc.orgnih.govrsc.orgyoutube.com The Friedländer annulation, for instance, could be employed to construct quinoline rings from 4-Ethyl-2-fluoro-5-methylaniline and a suitable carbonyl compound. rsc.org

The presence of the fluorine atom can also be leveraged to influence the supramolecular assembly of its derivatives. Fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be used to direct the formation of specific crystal structures with desired properties, a field known as crystal engineering. nih.govacs.org This could lead to the development of new materials, such as liquid crystals or porous organic frameworks. polimi.it

Furthermore, the combination of the ethyl, fluoro, and methyl substituents could lead to the formation of unique three-dimensional structures upon derivatization, potentially giving rise to novel pharmacophores. The synthesis of new polyaniline derivatives based on this monomer could also lead to materials with interesting electronic and sensory properties.

Q & A

Q. What are the key thermodynamic properties of 4-Ethyl-2-fluoro-5-methylaniline, and how are they experimentally determined?

The enthalpy of vaporization (ΔvapH°) and other thermodynamic parameters are measured using calorimetry or gas-phase spectroscopy. Computational methods like density functional theory (DFT) validate experimental data. Discrepancies between experimental and computational results should be analyzed by comparing substituent effects (e.g., ethyl vs. methyl groups) on molecular stability. Reference NIST’s thermochemistry database for standardized values of analogous fluorinated anilines .

Q. What synthetic routes are commonly employed to prepare 4-Ethyl-2-fluoro-5-methylaniline?

A base-mediated nucleophilic aromatic substitution (NAS) is typical. For example, reacting 4-ethyl-5-methyl-2-fluorophenol with ammonia in dimethylformamide (DMF) under reflux with potassium carbonate as a base . Optimization involves varying solvents (e.g., DMSO vs. DMF), reaction temperatures (80–120°C), and catalysts (e.g., CuI for improved yields). Monitor reaction progress via TLC or GC-MS.

Q. How can researchers characterize the purity and structural integrity of 4-Ethyl-2-fluoro-5-methylaniline?

Use a combination of:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and detect impurities.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>98% is typical for research-grade material). Cross-reference spectral data with analogs like 5-fluoro-2-methylaniline (CAS 367-29-3) to identify deviations .

Advanced Research Questions

Q. How do electron-withdrawing (fluoro) and electron-donating (ethyl) substituents influence the reactivity of 4-Ethyl-2-fluoro-5-methylaniline in electrophilic substitution reactions?

The fluoro group at the 2-position deactivates the aromatic ring, directing electrophiles to the para position relative to the amine. The ethyl group at the 4-position sterically hinders substitution at adjacent positions. Computational modeling (e.g., Hammett σ constants) predicts regioselectivity, while experimental validation involves nitration or bromination followed by LC-MS analysis of product distribution .

Q. What strategies resolve contradictions in reported thermodynamic data for fluorinated anilines?

Discrepancies often arise from differences in experimental conditions (e.g., solvent polarity, temperature gradients) or calibration standards. To reconcile

- Replicate measurements using NIST-certified protocols .

- Perform sensitivity analyses to quantify error margins.

- Compare with structurally similar compounds (e.g., 4-fluoro-2-methylaniline, CAS 452-71-1) to identify systematic biases .

Q. How can researchers optimize the synthesis of derivatives like 4-Ethyl-2-fluoro-5-methylaniline for bioactivity studies?

- Parallel synthesis : Use automated reactors to screen reaction conditions (e.g., solvent/base combinations).

- Protection/deprotection strategies : Protect the amine group with Boc or Fmoc to prevent side reactions during functionalization.

- Post-functionalization : Introduce sulfonamide or acyl groups via coupling reactions (e.g., EDC/HOBt), followed by deprotection and purification via flash chromatography .

Q. What analytical challenges arise in quantifying degradation products of 4-Ethyl-2-fluoro-5-methylaniline under oxidative conditions?

Oxidation may yield quinones or nitro derivatives, which require:

Featured Recommendations